molecular formula C14H8O5S B8041184 2,8-Phenoxathiindicarboxylic acid CAS No. 4667-25-8

2,8-Phenoxathiindicarboxylic acid

Cat. No. B8041184
CAS RN: 4667-25-8
M. Wt: 288.28 g/mol
InChI Key: BRXPROMQNRKVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Phenoxathiindicarboxylic acid is a useful research compound. Its molecular formula is C14H8O5S and its molecular weight is 288.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Phenoxathiindicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Phenoxathiindicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Activities : Studies have shown the antioxidant properties of phenolic compounds, including 2,8-Phenoxathiindicarboxylic acid, through assays like the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and TEAC (Trolox equivalent antioxidant capacity). These compounds exhibit significant radical scavenging activities (Brand-Williams, Cuvelier, & Berset, 1995) (Sánchez-Moreno, Larrauri, & Saura-calixto, 1998).

  • Molecular Mechanisms : Understanding the molecular mechanisms underlying the response of microbes and plants to carboxylic acids, including 2,8-Phenoxathiindicarboxylic acid, is crucial in fields like agriculture and biorefineries. These studies highlight the importance of carboxylic acids as precursors or catalysts in chemical synthesis (Mira & Teixeira, 2013).

  • Chemical Synthesis Applications : The compound has been used in the synthesis of phenoxathiin derivatives, showcasing its role in producing materials with unique chemical and physical properties, including applications in fluorescent materials and as selective inhibitors (Liu et al., 2019).

  • Sorption Studies : Research on the sorption of 2,8-Phenoxathiindicarboxylic acid and related compounds to various materials like soil and minerals provides insights into their environmental behavior and impact. Such studies are crucial for understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

phenoxathiine-2,8-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPROMQNRKVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C(O2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605500
Record name Phenoxathiine-2,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxathiine-2,8-dicarboxylic acid

CAS RN

4667-25-8
Record name Phenoxathiine-2,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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